molecular formula C12H13ClF3NO3 B12356263 2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid

Katalognummer: B12356263
Molekulargewicht: 311.68 g/mol
InChI-Schlüssel: HDKUVGKTWXXNHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of an azetidine ring, a phenol group, and a trifluoroacetic acid moiety, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: Halogenation and alkylation reactions can occur at the phenol group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) and alkylation using alkyl halides.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated phenols.

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The trifluoroacetic acid moiety can influence the compound’s solubility and stability, affecting its overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid is unique due to the presence of the chloro and methyl groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H13ClF3NO3

Molekulargewicht

311.68 g/mol

IUPAC-Name

2-(azetidin-3-yl)-5-chloro-4-methylphenol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H12ClNO.C2HF3O2/c1-6-2-8(7-4-12-5-7)10(13)3-9(6)11;3-2(4,5)1(6)7/h2-3,7,12-13H,4-5H2,1H3;(H,6,7)

InChI-Schlüssel

HDKUVGKTWXXNHJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1Cl)O)C2CNC2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.